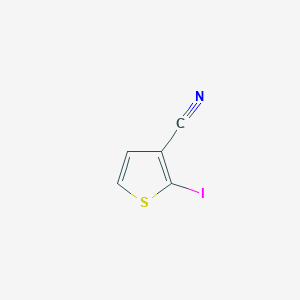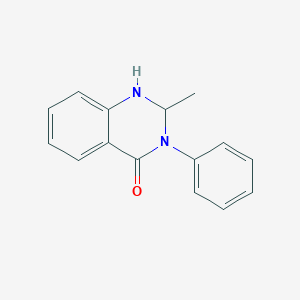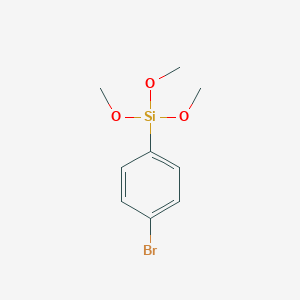![molecular formula C18H11BaClN2O6S B091165 Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate CAS No. 17814-20-9](/img/structure/B91165.png)
Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
J-113863 es un antagonista potente y selectivo del receptor de quimiocinas CCR1. Se ha demostrado que tiene efectos antiinflamatorios significativos y se utiliza principalmente en investigación científica. El compuesto también se sabe que es un antagonista fuerte del receptor CCR3 humano, pero un antagonista débil del receptor CCR3 de ratón .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de J-113863 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones posteriores. La ruta sintética detallada y las condiciones de reacción son propietarias y no se publican ampliamente.
Métodos de producción industrial
Los métodos de producción industrial para J-113863 no se divulgan públicamente, ya que el compuesto se utiliza principalmente para fines de investigación. La producción generalmente implica técnicas de síntesis orgánica estándar, incluidos los pasos de purificación y caracterización para garantizar la pureza y eficacia del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones
J-113863 se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.
Sustitución: J-113863 puede sufrir reacciones de sustitución donde átomos o grupos específicos son reemplazados por otros.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran J-113863 incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones específicas dependen de la reacción deseada y del producto objetivo .
Principales productos formados
Los principales productos formados a partir de las reacciones de J-113863 incluyen varios derivados que retienen la estructura central del compuesto pero tienen grupos funcionales modificados. Estos derivados se utilizan a menudo para estudiar la actividad biológica del compuesto y las posibles aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
J-113863 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar las interacciones de los receptores de quimiocinas y sus ligandos.
Biología: Se emplea en la investigación para comprender el papel de los receptores de quimiocinas en varios procesos biológicos.
Medicina: Se investiga por sus posibles efectos terapéuticos en enfermedades inflamatorias y afecciones que involucran disregulación del receptor de quimiocinas.
Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a los receptores de quimiocinas.
Mecanismo De Acción
J-113863 ejerce sus efectos al unirse selectivamente y antagonizar el receptor CCR1. Esta interacción inhibe la capacidad del receptor para unirse a sus ligandos naturales, bloqueando así las vías de señalización aguas abajo involucradas en la inflamación y las respuestas inmunitarias. El compuesto también afecta los niveles de expresión de varias citoquinas, incluidas GM-CSF, IL-6, IL-10 e IL-27, que juegan un papel fundamental en el sistema inmunitario .
Comparación Con Compuestos Similares
Compuestos similares
Trans-J-113863: Otro antagonista potente de CCR1 y CCR3, con actividad biológica similar pero diferente conformación estructural.
Otros antagonistas de CCR1: Compuestos como BX471 y MLN3897, que también se dirigen al receptor CCR1 pero pueden tener diferentes perfiles de selectividad y potencia.
Singularidad
J-113863 es único debido a su alta selectividad para el receptor CCR1 y sus potentes efectos antagonistas sobre el CCR3 humano. Esta selectividad lo convierte en una herramienta valiosa en la investigación centrada en la biología del receptor de quimiocinas y el desarrollo de nuevos agentes terapéuticos .
Propiedades
Número CAS |
17814-20-9 |
|---|---|
Fórmula molecular |
C18H11BaClN2O6S |
Peso molecular |
556.1 g/mol |
Nombre IUPAC |
barium(2+);2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H13ClN2O6S.Ba/c1-9-6-14(15(8-13(9)19)28(25,26)27)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2 |
Clave InChI |
NZLBWSOXCACJSR-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O.[Ba] |
SMILES isomérico |
CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N/N=C\2/C3=CC=CC=C3C=C(C2=O)C(=O)O.[Ba] |
SMILES canónico |
CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]-](/img/structure/B91085.png)

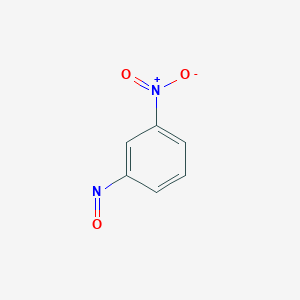
![(1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane](/img/structure/B91094.png)

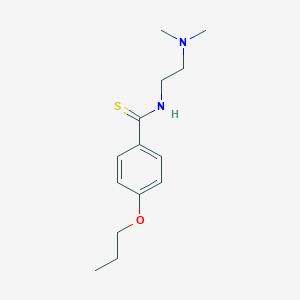
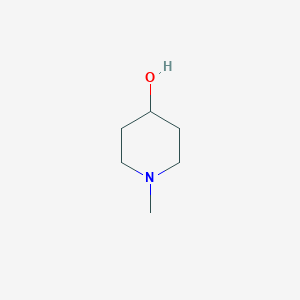
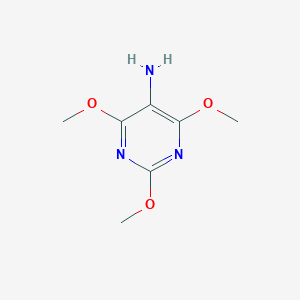
![(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine](/img/structure/B91105.png)
